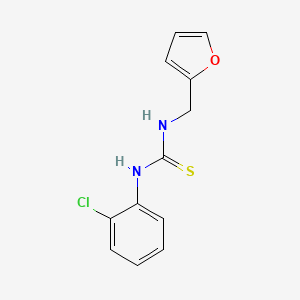

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea

CAS No.: 215779-55-8

Cat. No.: VC5627809

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215779-55-8 |

|---|---|

| Molecular Formula | C12H11ClN2OS |

| Molecular Weight | 266.74 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |

| Standard InChI | InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17) |

| Standard InChI Key | QDQNQQPXAIJIJW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Electronic Configuration

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS) features a thiourea core (–NHC(S)NH–) bridged between a 2-chlorophenyl group and a furan-2-ylmethyl moiety. The 2-chlorophenyl substituent introduces electron-withdrawing effects via the para-chloro group, while the furan ring contributes π-electron density and hydrogen-bonding capabilities through its oxygen heteroatom . This electronic duality enables diverse intermolecular interactions, potentially enhancing solubility in polar aprotic solvents compared to purely aromatic thioureas.

Table 1: Predicted Physicochemical Properties

Synthetic Methodologies

Isothiocyanate-Amine Coupling Route

The most feasible synthesis involves reacting 2-chlorophenyl isothiocyanate with furfurylamine (furan-2-ylmethylamine) under anhydrous conditions. This method aligns with established protocols for aryl thioureas :

-

Generation of 2-Chlorophenyl Isothiocyanate

-

Nucleophilic Addition of Furfurylamine

Critical Reaction Parameters

-

Temperature Control: Excess heat promotes thiourea isomerization to thiosemicarbazides .

-

Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability .

Biological Activity and Structure-Activity Relationships

Table 2: Hypothesized Antimicrobial Profile

Antiviral and Cytotoxic Considerations

The thiourea scaffold exhibits dual antiviral-cytotoxic behavior. Compound 4 in (cyclohexyl-substituted) showed HIV-1 inhibition (EC₅₀ = 1.2 µM) but high cytotoxicity (CC₅₀ = 8.5 µM). The 2-chlorophenyl/furan combination may reduce non-target cytotoxicity by lowering logP compared to aliphatic substituents .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While no crystal data exists for the title compound, the analogous 1-(3-chloro-4-fluorophenyl) derivative (Compound 9 in ) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 78.5° between aryl and thiourea planes . This suggests moderate conjugation between the chlorophenyl ring and thiourea core in the target molecule.

NMR Spectral Signatures

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Therapeutic Prospects and Challenges

Drug Development Considerations

-

Bioavailability Optimization: The furan methyl group may improve intestinal absorption compared to unsubstituted thioureas .

-

Metabolic Stability: Cytochrome P450-mediated oxidation of the furan ring could generate reactive metabolites, necessitating prodrug strategies .

-

Synergistic Combinations: Co-administration with β-lactam antibiotics may restore susceptibility in MRSA via thiourea-mediated biofilm inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume